N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(2,4-dichlorophenoxy)acetamide
Description
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Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2/c18-12-2-3-14(13(19)8-12)27-10-17(26)21-6-5-20-15-9-16(23-11-22-15)25-7-1-4-24-25/h1-4,7-9,11H,5-6,10H2,(H,21,26)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYITYHEYAXFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its structural similarity to certain herbicides, it might interact with similar targets and induce similar changes.
Biological Activity
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine core linked to a pyrazolyl group and a dichlorophenoxy acetamide moiety. Its molecular formula is , with a molecular weight of approximately 365.22 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H15Cl2N5O |
| Molecular Weight | 365.22 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)NCCN=C(C)N=C(C)N=C(C)C(=O)NCCN=C(C)C(=O))C(=O))C(=O) |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in signal transduction pathways, potentially influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the pyrazole and pyrimidine moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of Enzymes : Compounds like N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine have demonstrated inhibitory effects on phosphodiesterases (PDEs), which play crucial roles in cancer cell signaling pathways .
- Induction of Apoptosis : Studies indicate that such compounds can induce apoptosis in cancer cells, leading to reduced tumor growth .
Anti-inflammatory Activity
The dichlorophenoxy acetamide component suggests potential anti-inflammatory properties. Research into related compounds has shown that they can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . Molecular docking studies have indicated strong binding affinities for these compounds at the COX-2 active site, suggesting their potential as anti-inflammatory agents.
Case Studies and Research Findings
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Inhibitory Effects on Cancer Cells :
- A study evaluated various derivatives of pyrazole and pyrimidine for their anticancer efficacy against multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against breast and colon cancer cell lines .
- Molecular Docking Studies :
- Cardiotonic Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
